molecular formula C10H19NO B1470321 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine CAS No. 1556354-47-2

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine

Cat. No. B1470321
CAS RN: 1556354-47-2
M. Wt: 169.26 g/mol
InChI Key: ZEYSEQOXPCMRMT-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a critical role in regulating physiological functions in the body, including cardiovascular, respiratory, and nervous system functions. The adenosine receptor family comprises four subtypes, A1, A2A, A2B, and A3, which are widely distributed in various tissues and organs. DPCPX has been widely used as a pharmacological tool to investigate the physiological and pathological roles of the adenosine A1 receptor.

Mechanism of Action

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine acts as a competitive antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This compound competes with adenosine for binding to the adenosine A1 receptor, thereby blocking the inhibitory effects of adenosine on adenylate cyclase and increasing intracellular cAMP levels.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cardioprotective effects of adenosine A1 receptor activation, the regulation of neuronal activity, and the modulation of inflammation. This compound has also been shown to increase the release of acetylcholine from cholinergic neurons, suggesting that the adenosine A1 receptor plays a role in regulating cholinergic neurotransmission.

Advantages and Limitations for Lab Experiments

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine is a potent and selective antagonist of the adenosine A1 receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the adenosine A1 receptor. However, this compound has some limitations in lab experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine. One area of interest is the role of the adenosine A1 receptor in regulating inflammation. This compound has been shown to modulate inflammation in several experimental models, suggesting that the adenosine A1 receptor may be a potential target for the treatment of inflammatory diseases. Another area of interest is the role of the adenosine A1 receptor in regulating neuronal activity. This compound has been shown to modulate neuronal activity in several experimental models, suggesting that the adenosine A1 receptor may be a potential target for the treatment of neurological disorders. Finally, further research is needed to investigate the potential therapeutic applications of this compound and other adenosine receptor antagonists in various disease states.

Scientific Research Applications

1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine has been extensively used in scientific research to investigate the physiological and pathological roles of the adenosine A1 receptor. The adenosine A1 receptor is involved in various physiological processes, including cardiovascular regulation, neuronal activity, and inflammation. This compound has been shown to inhibit the cardioprotective effects of adenosine A1 receptor activation, suggesting that the adenosine A1 receptor plays a critical role in protecting the heart from ischemic injury. This compound has also been used to investigate the role of the adenosine A1 receptor in regulating neuronal activity and inflammation.

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)7-8(3-6-12-9)10(11)4-5-10/h8H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYSEQOXPCMRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C2(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
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1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
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1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
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1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
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1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine
Reactant of Route 6
1-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-cyclopropylamine

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